3-Benzyl-1,3-benzodiazole-5-carboxylic acid
Overview
Description
3-Benzyl-1,3-benzodiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis of benzofused thiazole derivatives, including structures related to 3-Benzyl-1,3-benzodiazole-5-carboxylic acid, has been explored for their potential as antioxidant and anti-inflammatory agents. These derivatives have been evaluated in vitro for their capacity to inhibit inflammation and oxidative stress, with certain compounds showing significant activity (Raut et al., 2020)[https://consensus.app/papers/pocl3-mediated-syntheses-pharmacological-evaluation-raut/62bd9ae20e925c8cb01307942a4632ef/?utm_source=chatgpt]. This research underscores the therapeutic potential of benzothiazole derivatives in developing new anti-inflammatory and antioxidant medications.
Chemical Properties and Applications
Benzothiazole and its derivatives are highlighted for their versatility in medicinal chemistry, offering a wide range of biological activities. These compounds are integral to various bioactive molecules and pharmaceutical agents, showcasing activities such as antimicrobial, anticancer, and anti-inflammatory effects (Keri et al., 2015)[https://consensus.app/papers/review-developments-benzothiazolebased-molecules-keri/11e9270df06e5046912d268a23167109/?utm_source=chatgpt]. The structural diversity and pharmacological properties of benzothiazole derivatives make them a subject of interest for the development of new therapeutic agents.
Innovative Synthesis Approaches
Research has also focused on innovative synthesis approaches for benzothiazole derivatives. For instance, microwave-assisted synthesis has been employed to enhance the diversity and efficiency of creating benzoxazole derivatives, a closely related class, demonstrating the evolving methods in the synthesis of benzothiazole compounds and their derivatives (Özil & Menteşe, 2020)[https://consensus.app/papers/microwaveassisted-synthesis-benzoxazoles-derivatives-özil/ef29823f15b854f6914873b05e67976c/?utm_source=chatgpt]. These advancements in synthetic methodologies underscore the growing interest in benzothiazole derivatives for various scientific and pharmacological applications.
Environmental and Corrosion Inhibition
Beyond pharmacological applications, benzothiazole derivatives have been reviewed for their environmental persistence and potential ecological impacts. Studies on benzophenone-3, a compound related to the benzothiazole class, have raised concerns regarding its widespread use in consumer products and subsequent environmental release (Kim & Choi, 2014)[https://consensus.app/papers/occurrences-toxicities-risks-component-sunscreen-kim/1eb7285fa55b53febff10a0b27f0b671/?utm_source=chatgpt]. Additionally, benzotriazole and its derivatives have been recognized for their corrosion inhibition properties, particularly for protecting metals against corrosion, highlighting the chemical versatility and industrial applications of benzothiazole compounds (Kuznetsov, 2020)[https://consensus.app/papers/triazoles-class-corrosion-inhibitors-review-part-kuznetsov/f8003e5f93165dd5948612af70640078/?utm_source=chatgpt].
Properties
IUPAC Name |
3-benzylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)12-6-7-13-14(8-12)17(10-16-13)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRUWQYKENZPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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